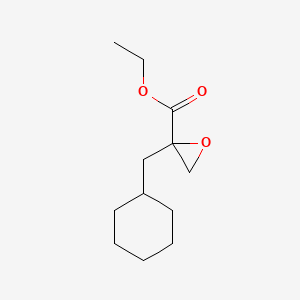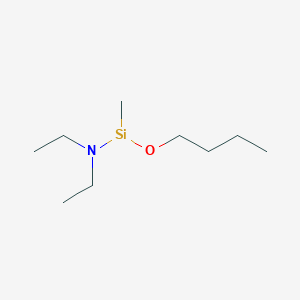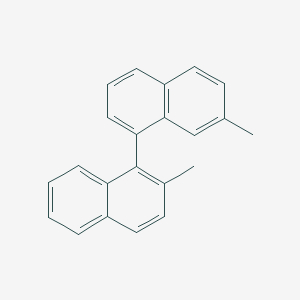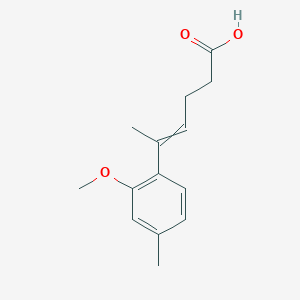
Oxiranecarboxylic acid, 2-(cyclohexylmethyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiranecarboxylic acid, 2-(cyclohexylmethyl)-, ethyl ester is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring and an ester functional group. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxiranecarboxylic acid, 2-(cyclohexylmethyl)-, ethyl ester typically involves the reaction of oxiranes with carboxylic acids. One common method is the ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine . The reaction conditions include a temperature range of 323–353 K and the use of catalysts such as tertiary amines to decrease the curing temperature and affect the regiocontrol of the ring cleavage .
Industrial Production Methods
Industrial production methods for this compound often involve the use of epichlorohydrin, which is dried under sodium sulfate and distilled to obtain the desired fraction . The process may also include the use of other reagents and catalysts to optimize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxiranecarboxylic acid, 2-(cyclohexylmethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group into primary alcohols.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of functionalized molecules with multiple reaction centers.
Common Reagents and Conditions
Common reagents used in these reactions include tertiary amines, which act as catalysts in the ring-opening reactions . Other reagents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions .
Major Products Formed
The major products formed from these reactions include β-hydroxypropyl esters from ring-opening reactions and primary alcohols from reduction reactions .
Wissenschaftliche Forschungsanwendungen
Oxiranecarboxylic acid, 2-(cyclohexylmethyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used in the synthesis of oxirane resins, composite materials, and plasticizers.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of oxiranecarboxylic acid, 2-(cyclohexylmethyl)-, ethyl ester involves the ring-opening reaction of the oxirane ring by carboxylic acids, initiated by tertiary amines . The reaction proceeds through a series of parallel consecutive stages, including the quaternization of tertiary amine by activated oxirane and the participation of carboxylate anion in the ring-opening of both nonactivated and activated oxirane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-, ethyl ester
- Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester
Uniqueness
Oxiranecarboxylic acid, 2-(cyclohexylmethyl)-, ethyl ester is unique due to its specific structure, which includes an oxirane ring and an ester functional group. This combination allows it to undergo a variety of chemical reactions, making it versatile in different applications.
Eigenschaften
CAS-Nummer |
143771-78-2 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
ethyl 2-(cyclohexylmethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-2-14-11(13)12(9-15-12)8-10-6-4-3-5-7-10/h10H,2-9H2,1H3 |
InChI-Schlüssel |
DANOIPZHDMTQNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CO1)CC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]-](/img/structure/B12564384.png)

![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
![Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12564402.png)
![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
![4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B12564414.png)
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)

![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)

![[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate](/img/structure/B12564465.png)
